Methyl 1-cyclohexyl-1H-benzo[d]imidazole-6-carboxylate
Description
Methyl 1-cyclohexyl-1H-benzo[d]imidazole-6-carboxylate is a benzimidazole derivative characterized by a cyclohexyl group at the N1 position and a methyl ester at the C6 position. This compound is of interest in medicinal chemistry due to the benzimidazole scaffold's versatility in drug design, particularly in targeting enzymes and receptors. Its synthesis typically involves alkylation of the benzimidazole core followed by esterification .
Properties
IUPAC Name |
methyl 3-cyclohexylbenzimidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-19-15(18)11-7-8-13-14(9-11)17(10-16-13)12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJHQJLKFGEDQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=CN2C3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90682031 | |
| Record name | Methyl 1-cyclohexyl-1H-benzimidazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90682031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1199773-37-9 | |
| Record name | Methyl 1-cyclohexyl-1H-benzimidazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90682031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
-
Formation of Trichloromethyl Intermediate :
-
Hydrolysis to Carboxylic Acid :
-
Esterification to Methyl Ester :
Key Data
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Acetic acid, methyl 2,2,2-trichloroacetimidate | 56% |
| 2 | NaOH, MeOH/THF, reflux | 70% |
| 3 | HCl gas, methanol | 83% |
Direct Esterification of Pre-Formed Benzimidazole Carboxylic Acid
For substrates where the carboxylic acid is pre-installed, direct esterification offers a straightforward route.
Protocol
-
Synthesis of 1-Cyclohexyl-1H-Benzimidazole-6-Carboxylic Acid :
-
Esterification with Methanol :
Critical Parameters
-
Acid Catalyst : HCl gas or concentrated sulfuric acid accelerates esterification.
-
Solvent Purity : Anhydrous methanol prevents side reactions.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| 1 | High atom economy | Requires handling trichloroacetimidate | 56–83% |
| 2 | Late-stage functionalization | Palladium catalyst cost | 70–77% |
| 3 | Simple esterification | Dependent on carboxylic acid availability | 70–83% |
Chemical Reactions Analysis
Types of Reactions
Methyl 1-cyclohexyl-1H-benzo[d]imidazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of methyl 1-cyclohexyl-1H-benzo[d]imidazole-6-carboxylate. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer).
- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of pro-apoptotic pathways while inhibiting anti-apoptotic factors. This dual action enhances its efficacy as an anticancer agent.
Table 2: Cytotoxicity Data
Kinase Inhibition
This compound has also been identified as a potent inhibitor of several key kinases involved in cancer progression.
Target Kinases
The compound has shown significant inhibitory activity against:
- Epidermal Growth Factor Receptor (EGFR)
- Human Epidermal Growth Factor Receptor 2 (HER2)
- Cyclin-dependent Kinase 2 (CDK2)
These interactions suggest that it may serve as a lead candidate for developing multi-targeted therapies in oncology.
Study on HepG2 Cells
In a recent study, this compound was tested on HepG2 cells, demonstrating its ability to:
- Induce cell cycle arrest
- Trigger apoptosis through caspase activation
The study concluded that the compound's structure allows for effective binding to target sites on kinases, facilitating its anticancer properties .
Comparative Analysis with Standard Drugs
In comparative analyses with standard chemotherapeutics like doxorubicin and sorafenib, this compound exhibited comparable or superior efficacy against various cancer cell lines, suggesting potential as a novel therapeutic agent .
Mechanism of Action
The mechanism of action of Methyl 1-cyclohexyl-1H-benzo[d]imidazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the N1 Position
Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate (CAS 131020-50-3)
- Structural Difference : Replaces the cyclohexyl group with a smaller methyl substituent.
- Synthesis : Similar esterification methods but with shorter reaction times due to simpler alkylation steps .
Methyl 1-tert-butyl-1H-benzo[d]imidazole-6-carboxylate (CAS 1199773-49-3)
- Structural Difference : Features a bulkier tert-butyl group.
- Impact : Increased steric hindrance may reduce metabolic degradation but could limit membrane permeability.
- Synthesis : Requires optimized alkylation conditions to accommodate the bulky tert-butyl group .
Methyl 1-benzyl-1H-benzo[d]imidazole-6-carboxylate (CAS 1199773-31-3)
Substituent Variations at the C2 and C4 Positions
Methyl 2-(4-substituted phenyl)-1H-benzo[d]imidazole-6-carboxylate (e.g., 2a–2c)
- Structural Differences :
- 2a : 4-Hydroxyphenyl substituent at C2.
- 2b : 4-Methoxyphenyl substituent at C2.
- Impact :
- Electron-donating groups (e.g., -OCH₃ in 2b) enhance resonance stabilization, altering electronic properties and reactivity.
- Hydroxyl groups (2a) may participate in hydrogen bonding, influencing solubility and target affinity.
- Synthesis: Achieved via condensation of 2-(4-substituted phenyl)-1H-benzimidazole-6-carboxylic acid with methanol and H₂SO₄ (72-hour reflux; yields 70–75%) .
Methyl 2-propyl-4-methyl-1H-benzo[d]imidazole-6-carboxylate
Positional Isomerism of the Carboxylate Group
Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate
- Structural Difference : Carboxylate at C7 instead of C5.
- Synthesis : Forms as a side product during alkylation, requiring chromatographic separation from the C4 isomer .
Methyl 1-(perfluoroethyl)naphtho[1,2-b]furan-3-yl)-1H-benzo[d]imidazole-5-carboxylate (3e-I/3e-II)
Bicyclic and Polycyclic Analogs
Hexahydro-pyrrolo[1,2-c]imidazole Derivatives (e.g., cis-3e, trans-3e)
Physicochemical and Spectral Comparisons
Biological Activity
Methyl 1-cyclohexyl-1H-benzo[d]imidazole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.
This compound belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it a versatile building block in drug design and synthesis. The synthesis typically involves the reaction of benzimidazole derivatives with cyclohexyl and carboxylate moieties under specific conditions to yield the desired product.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit or modulate the activity of specific enzymes involved in various biological processes. This includes potential interactions with kinases and other critical enzymes that regulate cell signaling pathways .
- Receptor Interaction : It may bind to cellular receptors, influencing signal transduction pathways that are crucial for cellular responses.
- Gene Expression Modulation : The compound has the potential to affect the expression of genes involved in cell growth, apoptosis, and other vital cellular functions.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. Studies indicate that derivatives of benzimidazole exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Mycobacterium smegmatis. The minimum inhibitory concentration (MIC) values for some derivatives can be as low as 1 µg/mL, indicating potent antimicrobial effects .
Anticancer Activity
Research has demonstrated that this compound and its analogs possess anticancer properties. For instance, compounds related to this structure have shown IC50 values ranging from 7.82 to 21.48 μM against different cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The mechanism involves inducing apoptosis and cell cycle arrest through upregulation of pro-apoptotic factors like caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .
Study on Pseudomonas aeruginosa Inhibition
A study focused on the design and synthesis of new benzimidazole derivatives evaluated their effectiveness as PqsR inhibitors against Pseudomonas aeruginosa. One derivative showed enhanced activity in reducing quorum sensing signals, which are crucial for biofilm formation and virulence in this pathogen. The compound demonstrated a significant reduction in pyocyanin production, a virulence factor associated with P. aeruginosa infections .
Cytotoxicity Assessment
In vitro cytotoxicity tests using standard MTT assays have been conducted on various cancer cell lines. Compounds derived from this compound exhibited selective cytotoxicity towards cancer cells compared to normal cells, suggesting a favorable therapeutic index for potential anticancer applications .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | IC50 Value (μM) |
|---|---|---|
| Methyl 1-cyclohexyl-1H-benzo[d]imidazole | Antimicrobial, Anticancer | 7.82 - 21.48 |
| 1-Methyl-1H-benzimidazole | Antimicrobial | < 10 |
| 2-Substituted Benzimidazoles | Anticancer, Antiviral | Varies |
| N-Substituted Benzimidazoles | Pharmaceutical applications | Varies |
Q & A
Basic Research Question
- ¹H NMR : Distinct signals include δ 8.27 ppm (Ar-H), δ 3.79 ppm (OCH₃ ester), and δ 1.24–1.29 ppm (cyclohexyl protons). Coupling constants (e.g., J = 8.0 Hz for aromatic protons) confirm substitution patterns .
- IR : Peaks at 1738 cm⁻¹ (ester C=O) and 1642 cm⁻¹ (amide C=O) validate functional groups. Absence of N-H stretches (~3350 cm⁻¹) confirms cyclohexyl substitution .
- MS : ESI-MS m/z 232.1 [M+H]⁺ aligns with molecular weight calculations, with fragmentation patterns (e.g., loss of COOCH₃) confirming the ester moiety .
What computational methods (e.g., DFT) are used to predict the electronic properties and nonlinear optical (NLO) behavior of this compound derivatives?
Advanced Research Question
Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates frontier molecular orbitals (FMOs), polarizability (⟨α⟩), and hyperpolarizability (βtot) to assess NLO potential. For example, nitro-substituted derivatives exhibit βtot values >100 × 10⁻³⁰ esu due to charge transfer between the electron-deficient benzimidazole core and electron-withdrawing substituents . Natural Bond Orbital (NBO) analysis further quantifies hyperconjugative interactions (e.g., σ→σ* and π→π* transitions) that stabilize the molecule .
How does structural modification of the cyclohexyl or ester group affect biological activity (e.g., EGFR inhibition)?
Advanced Research Question
Substituting the cyclohexyl group with aryl sulfonyl or methoxyphenyl moieties enhances binding to EGFR’s ATP pocket. For example, 2-(4-methoxyphenyl) analogs show IC₅₀ values <1 µM in kinase assays, attributed to π-π stacking with Phe723 and hydrogen bonding with Thr766. Conversely, ester-to-carboxylic acid conversion (via hydrolysis) improves solubility but reduces cell permeability, as shown in ADMET studies . Molecular docking (AutoDock Vina) and MD simulations (>50 ns) reveal that bulky substituents (e.g., tryptophan derivatives) induce steric clashes, reducing affinity .
What contradictions exist in reported spectral data for this compound derivatives, and how can they be resolved?
Advanced Research Question
Discrepancies in ¹³C NMR chemical shifts (e.g., δ 174.4 ppm vs. δ 166.4 ppm for carbonyl groups) arise from solvent effects (CDCl₃ vs. DMSO-d₆) and tautomerism in the benzimidazole ring. For example, DMSO stabilizes the enol form, shifting carbonyl signals upfield. Resolution requires standardized solvent systems and 2D NMR (HSQC, HMBC) to assign quaternary carbons unambiguously . IR data inconsistencies (e.g., C=N stretches at 1614 cm⁻¹ vs. 1620 cm⁻¹) are attributable to crystal packing differences, resolved via single-crystal XRD .
What purification strategies maximize yield and minimize byproducts in large-scale synthesis?
Basic Research Question
- Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate:hexane (3:7) eluent removes unreacted cyclohexylamine and chlorinated byproducts.
- Recrystallization : Methanol:water (8:2) yields >95% purity for crystalline derivatives, confirmed by DSC (melting point 84–86°C) .
- HPLC-Prep : Reverse-phase C18 columns (acetonitrile:water + 0.1% TFA) resolve diastereomers in amino acid-conjugated analogs .
How do steric and electronic effects of the cyclohexyl group influence reactivity in nucleophilic substitution reactions?
Advanced Research Question
The cyclohexyl group’s bulkiness reduces reaction rates in SN2 mechanisms (e.g., with piperazine derivatives) due to steric hindrance. However, its electron-donating nature activates the imidazole ring toward electrophilic substitution at the 5-position. Hammett studies (σ⁺ = −0.15) confirm enhanced nucleophilicity compared to methyl or phenyl analogs, enabling regioselective functionalization .
What are the key challenges in characterizing low-abundance metabolites or degradation products of this compound?
Advanced Research Question
LC-MS/MS with MRM transitions (e.g., m/z 232→214 for ester hydrolysis products) detects metabolites at ng/mL levels. Oxidative degradation (via CYP3A4) produces hydroxylated derivatives, identified by HRMS (Δm/z +15.9949). Challenges include matrix effects in biological samples and isomer discrimination, resolved via ion mobility spectrometry (IMS) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
